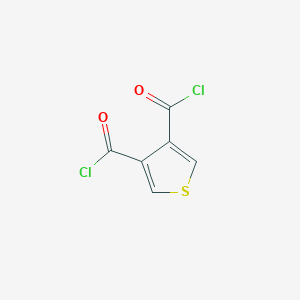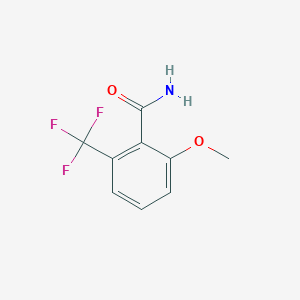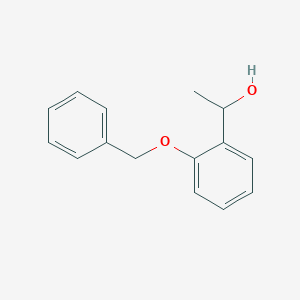
1,1'-Biphenyl, 4-(3-bromopropoxy)-
概述
描述
1,1’-Biphenyl, 4-(3-bromopropoxy)- is a chemical compound belonging to the class of biphenyl ethers. It is characterized by the presence of a bromopropoxy group attached to the biphenyl structure. This compound is widely used in various fields, including organic synthesis, material science, and medicinal chemistry, due to its unique chemical properties.
准备方法
The synthesis of 1,1’-Biphenyl, 4-(3-bromopropoxy)- typically involves the reaction of 1,1’-biphenyl-4-ol with 3-bromopropyl bromide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
1,1’-Biphenyl, 4-(3-bromopropoxy)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopropoxy group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form new carbon-carbon bonds.
Common reagents used in these reactions include palladium catalysts, boronic acids, bases like potassium carbonate, and solvents such as DMF and acetone. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,1’-Biphenyl, 4-(3-bromopropoxy)- has a wide range of applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry:
作用机制
The mechanism of action of 1,1’-Biphenyl, 4-(3-bromopropoxy)- involves its interaction with various molecular targets, depending on the specific application. In organic synthesis, it acts as a building block, participating in reactions to form new chemical bonds. In medicinal chemistry, its bromopropoxy group can interact with biological targets, potentially leading to therapeutic effects .
相似化合物的比较
1,1’-Biphenyl, 4-(3-bromopropoxy)- can be compared with other biphenyl derivatives, such as 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-. While both compounds contain bromopropoxy groups, the latter has two such groups, which may result in different chemical properties and applications . The unique structure of 1,1’-Biphenyl, 4-(3-bromopropoxy)- makes it particularly useful in specific synthetic and research contexts.
Similar Compounds
- 1,1’-Biphenyl, 4,4’-bis(3-bromopropoxy)-
- 1,1’-Biphenyl, 4-(2-bromopropoxy)-
- 1,1’-Biphenyl, 4-(4-bromobutoxy)-
These compounds share structural similarities but differ in the position and number of bromopropoxy groups, leading to variations in their chemical behavior and applications .
属性
IUPAC Name |
1-(3-bromopropoxy)-4-phenylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO/c16-11-4-12-17-15-9-7-14(8-10-15)13-5-2-1-3-6-13/h1-3,5-10H,4,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVMRZZSACTQPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)OCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10570340 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113795-28-1 | |
| Record name | 4-(3-Bromopropoxy)-1,1'-biphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10570340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile](/img/structure/B1316703.png)



![6-Fluoro-2-methylbenzo[d]thiazole](/img/structure/B1316711.png)
